molecular formula C29H33ClN6O4S B13148707 Quizartinib monohydrochloride CAS No. 950769-62-7

Quizartinib monohydrochloride

Cat. No.: B13148707
CAS No.: 950769-62-7
M. Wt: 597.1 g/mol
InChI Key: PXAZTIFOJADIJS-UHFFFAOYSA-N
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Description

Quizartinib monohydrochloride, sold under the brand name Vanflyta, is an anti-cancer medication used primarily for the treatment of acute myeloid leukemiaFLT3 mutations are among the most common mutations in acute myeloid leukemia and are associated with poor prognosis .

Preparation Methods

Synthetic Routes and Reaction Conditions

Quizartinib monohydrochloride is synthesized through a multi-step process involving the formation of key intermediatesThe final step involves the coupling of these intermediates to form the target compound .

Industrial Production Methods

Industrial production of this compound involves optimizing the synthetic route for large-scale manufacturing. This includes the use of high-yielding reactions, efficient purification methods, and stringent quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

Quizartinib monohydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and catalysts to ensure high yields and selectivity .

Major Products

The major products formed from these reactions depend on the specific functional groups being modified. For example, oxidation can lead to the formation of ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can introduce new functional groups, such as halides or alkyl groups .

Scientific Research Applications

Quizartinib monohydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

Quizartinib monohydrochloride exerts its effects by inhibiting the FLT3 receptor tyrosine kinase. This inhibition blocks the signaling pathways that promote cell proliferation and survival, leading to the death of cancer cells. The compound and its active metabolite, AC886, bind to the adenosine triphosphate binding domain of FLT3, preventing its activation and subsequent downstream signaling .

Comparison with Similar Compounds

Quizartinib monohydrochloride is unique among FLT3 inhibitors due to its high selectivity and potency. Similar compounds include:

This compound stands out due to its specific targeting of FLT3-ITD mutations, making it a valuable addition to the treatment options for acute myeloid leukemia .

Properties

CAS No.

950769-62-7

Molecular Formula

C29H33ClN6O4S

Molecular Weight

597.1 g/mol

IUPAC Name

1-(5-tert-butyl-1,2-oxazol-3-yl)-3-[4-[6-(2-morpholin-4-ylethoxy)imidazo[2,1-b][1,3]benzothiazol-2-yl]phenyl]urea;hydrochloride

InChI

InChI=1S/C29H32N6O4S.ClH/c1-29(2,3)25-17-26(33-39-25)32-27(36)30-20-6-4-19(5-7-20)22-18-35-23-9-8-21(16-24(23)40-28(35)31-22)38-15-12-34-10-13-37-14-11-34;/h4-9,16-18H,10-15H2,1-3H3,(H2,30,32,33,36);1H

InChI Key

PXAZTIFOJADIJS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=NO1)NC(=O)NC2=CC=C(C=C2)C3=CN4C5=C(C=C(C=C5)OCCN6CCOCC6)SC4=N3.Cl

Origin of Product

United States

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